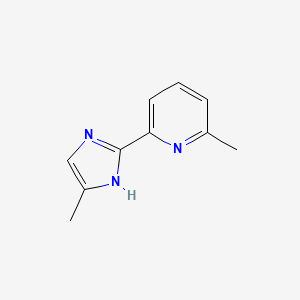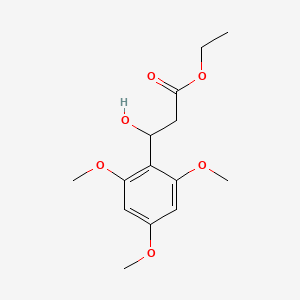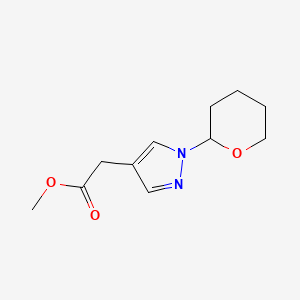![molecular formula C8H5NO4S B13681345 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid is a compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a cyano group and a carboxylic acid group. The reaction conditions often require the use of polar solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as crystallization and sublimation are employed to purify the final product .
化学反应分析
Types of Reactions
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno[3,4-b][1,4]dioxine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic properties
作用机制
The mechanism of action of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thieno[3,4-b][1,4]dioxine ring system can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid: Lacks the cyano group, which affects its reactivity and applications.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Contains a bromo group instead of a cyano group, leading to different chemical properties and uses
Uniqueness
The presence of the cyano group in 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid makes it unique compared to its analogs.
属性
分子式 |
C8H5NO4S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC 名称 |
7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4S/c9-3-4-5-6(13-2-1-12-5)7(14-4)8(10)11/h1-2H2,(H,10,11) |
InChI 键 |
LXOSBJWNIGZWKM-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC(=C2O1)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
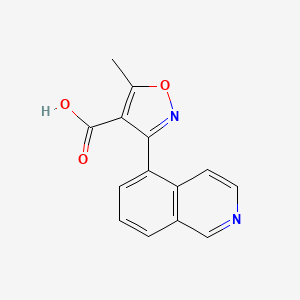
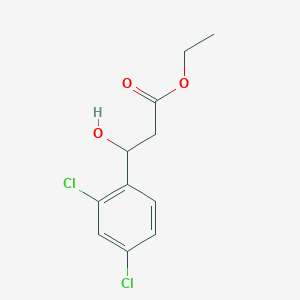
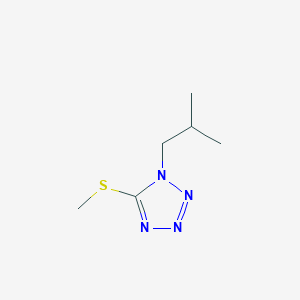
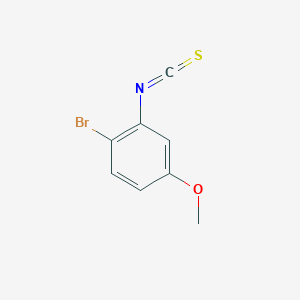

![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
